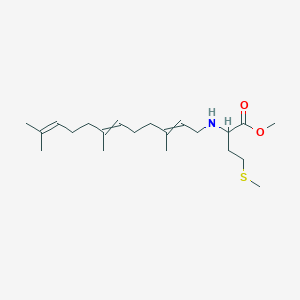
Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate is a complex organic compound with a unique structure that includes a methylsulfanyl group and a trimethyldodecatrienylamino group
Métodos De Preparación
The synthesis of Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the butanoate backbone: This involves the esterification of a suitable butanoic acid derivative.
Introduction of the methylsulfanyl group: This step typically involves the use of methylthiol or a related reagent under controlled conditions.
Attachment of the trimethyldodecatrienylamino group: This step can be achieved through a series of reactions involving the appropriate amine and dodecatrienyl derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the ester or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate involves its interaction with specific molecular targets and pathways. The trimethyldodecatrienylamino group may interact with cellular receptors or enzymes, modulating their activity. The methylsulfanyl group can also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate can be compared with similar compounds such as:
Farnesal: A related compound with a similar dodecatrienyl structure but different functional groups.
Farnesol: Another similar compound with a hydroxyl group instead of the amino group.
Ilicicolin B: A compound with a similar dodecatrienyl group but different overall structure and biological activity.
Propiedades
IUPAC Name |
methyl 4-methylsulfanyl-2-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAEXUSWOQQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














